C8H13ClN4OS
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Overview
Description
The compound C8H13ClN4OS
is a complex organic molecule. It has been identified in various forms such as 1-(2-Chloroethyl)-4-(dimethylamino)-6-(methylsulfanyl)-1,3,5-triazin-2 and 4-(2-Chloroethoxy)-N,N-dimethyl-6-(methylthio)-1,3,5-triazin-2-amine . The exact nature and properties of the compound can vary based on its specific structure and the arrangement of its atoms .
Synthesis Analysis
The synthesis of complex organic molecules like C8H13ClN4OS
often involves multiple steps and various chemical reactions . The exact synthesis process would depend on the specific structure of the compound. It’s important to note that the art of synthesizing a molecule is as old as Organic chemistry itself .
Molecular Structure Analysis
The molecular structure of a compound like C8H13ClN4OS
can be analyzed using various techniques. These include Raman spectroscopy, Fourier transform infrared spectroscopy (FTIR), Ultraviolet–visible (UV–Vis) spectroscopy, X-ray photoelectron spectroscopy (XPS), Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), and X-ray diffraction (XRD) . Each of these techniques provides different insights into the structure of the molecule.
Chemical Reactions Analysis
The analysis of chemical reactions involving C8H13ClN4OS
would depend on the specific reactions the compound is involved in. Various electroanalytical tools can be utilized to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of C8H13ClN4OS
can be analyzed using various techniques. These properties include hardness, topography, hydrophilicity, and others . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS.ClH/c1-5-11-12-8(14-5)10-7(13)6-3-2-4-9-6;/h6,9H,2-4H2,1H3,(H,10,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXALGVUNXKVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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